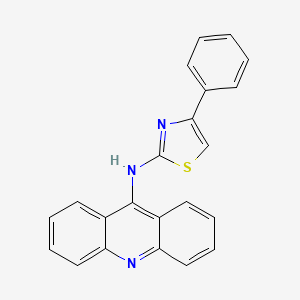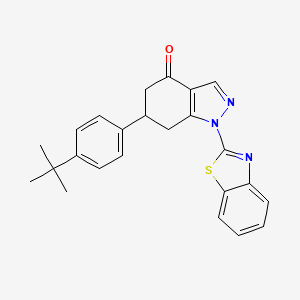![molecular formula C27H20I2N2O2 B15022827 4,4'-methanediylbis(2-{(E)-[(4-iodophenyl)imino]methyl}phenol)](/img/structure/B15022827.png)
4,4'-methanediylbis(2-{(E)-[(4-iodophenyl)imino]methyl}phenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methanediylbis(2-{(E)-[(4-iodophenyl)imino]methyl}phenol) is a complex organic compound known for its unique chemical structure and properties This compound is part of the Schiff base family, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-methanediylbis(2-{(E)-[(4-iodophenyl)imino]methyl}phenol) typically involves the condensation reaction between 4-iodoaniline and 4,4’-methanediylbis(2-formylphenol) in the presence of a suitable solvent such as methanol. The reaction is usually carried out at room temperature, and the product is obtained as a precipitate, which is then filtered and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methanediylbis(2-{(E)-[(4-iodophenyl)imino]methyl}phenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under appropriate conditions.
Reduction: The imine group (C=N) can be reduced to an amine (C-N) using reducing agents such as sodium borohydride (NaBH4).
Substitution: The iodine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is frequently used for reducing the imine group.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions involving the iodine atoms.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
4,4’-Methanediylbis(2-{(E)-[(4-iodophenyl)imino]methyl}phenol) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-methanediylbis(2-{(E)-[(4-iodophenyl)imino]methyl}phenol) is largely dependent on its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and redox reactions, while the imine group can interact with nucleophiles. The iodine atoms can also engage in halogen bonding, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-{(E)-[2-Hydroxyphenyl)imino]methyl}phenol
Uniqueness
4,4’-Methanediylbis(2-{(E)-[(4-iodophenyl)imino]methyl}phenol) is unique due to the presence of iodine atoms, which impart distinct reactivity and potential for halogen bonding. This makes it particularly useful in applications requiring specific electronic and steric properties.
Properties
Molecular Formula |
C27H20I2N2O2 |
|---|---|
Molecular Weight |
658.3 g/mol |
IUPAC Name |
4-[[4-hydroxy-3-[(4-iodophenyl)iminomethyl]phenyl]methyl]-2-[(4-iodophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C27H20I2N2O2/c28-22-3-7-24(8-4-22)30-16-20-14-18(1-11-26(20)32)13-19-2-12-27(33)21(15-19)17-31-25-9-5-23(29)6-10-25/h1-12,14-17,32-33H,13H2 |
InChI Key |
ROMLVRALZAYONQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NC4=CC=C(C=C4)I)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022753.png)

![2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B15022767.png)
![2-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B15022785.png)
![N-[2-(benzyloxy)ethyl]octadecanamide](/img/structure/B15022794.png)
![6-(4-fluorophenyl)-N,3-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022798.png)
![N-[4-(morpholin-4-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B15022799.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B15022802.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15022805.png)
![(3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15022813.png)

![2-iodo-4-methyl-6-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15022825.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022835.png)
![9-(Morpholin-4-yl)-5-phenylbenzimidazo[2,1-a]phthalazine](/img/structure/B15022839.png)
